Structural Simplification at Pyrimidine-6 Position vs. Lead Compound 31: Implications for Kinase Binding Pocket Occupancy
The target compound lacks the 6-(3-nitrophenyl) substituent present on the lead compound 2-(benzo[d]oxazol-2-ylamino)-N-(2-chloro-4-fluorophenyl)-4-methyl-6-(3-nitrophenyl)pyrimidine-5-carboxamide (Compound 31), which achieved a PTK IC50 of 0.07 µM in MDA-MB-468 breast cancer cells [1]. Molecular docking studies of Compound 31 revealed that the 6-(3-nitrophenyl) group occupies a hydrophobic pocket adjacent to the ATP-binding site, contributing critical van der Waals interactions [1]. The target compound's unsubstituted 6-position is predicted to alter binding pocket occupancy and may confer a distinct kinase selectivity profile, potentially reducing off-target interactions with kinases that require 6-aryl occupancy for high-affinity binding [1].
| Evidence Dimension | Pyrimidine-6 substituent presence and impact on kinase binding |
|---|---|
| Target Compound Data | No substituent at pyrimidine 6-position |
| Comparator Or Baseline | Compound 31: 6-(3-nitrophenyl) substituent; PTK IC50 = 0.07 µM (MDA-MB-468) |
| Quantified Difference | Presence vs. absence of 6-aryl group; PTK IC50 difference not directly measured for target compound |
| Conditions | Molecular docking (MM-PBSA, 100 ns MD simulation) and PTK enzymatic assay [1] |
Why This Matters
The absence of the 6-aryl substituent may reduce molecular weight (363.3 vs. ~516 g/mol for Compound 31) and lipophilicity, potentially improving solubility and offering a differentiated selectivity window for kinase profiling panels.
- [1] Chikhale R, Thorat S, Choudhary RK, Gadewal N, Khedekar P. Design, synthesis and anticancer studies of novel aminobenzazolyl pyrimidines as tyrosine kinase inhibitors. Bioorg Chem. 2018;77:84-100. doi:10.1016/j.bioorg.2018.01.008 View Source
